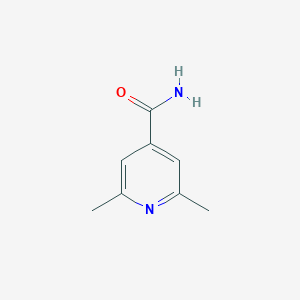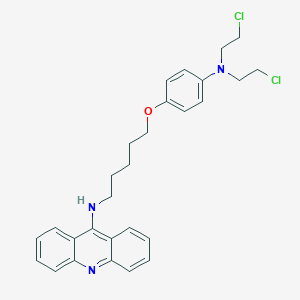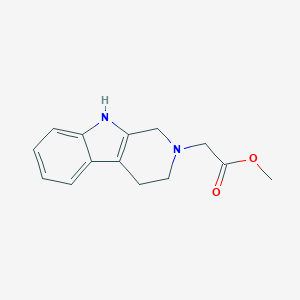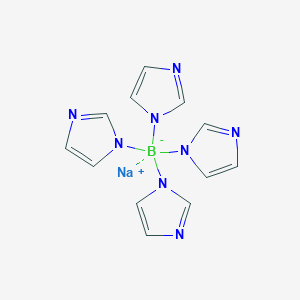
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one, commonly known as 17-ethynyl-5-androsten-3β, 9α-diol or 17-ethynyl-androst-4-ene-3,17-diol, is a synthetic steroid hormone that has gained significant attention in scientific research due to its unique properties. This compound is a member of the androstane family and is structurally similar to the natural hormone testosterone. However, it has several distinct features that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one is complex and not yet fully understood. However, it is known to bind to androgen receptors in the body, which are responsible for mediating the effects of testosterone. This binding results in the activation of various signaling pathways, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one are diverse and depend on various factors, including dosage, duration of exposure, and the specific tissues targeted. Some of the known effects of this compound include increased protein synthesis, enhanced muscle growth, and improved bone density. It has also been shown to have anti-inflammatory properties and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one in laboratory experiments is its ability to mimic the effects of testosterone without the associated side effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to its use, including the fact that it may not accurately reflect the effects of endogenous testosterone in the body. Additionally, it may have different effects on different tissues and may not be suitable for all types of experiments.
Future Directions
There are several potential future directions for research involving 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of a range of diseases. Another potential direction is the further investigation of its effects on the immune system, which could provide insights into the development of autoimmune disorders. Additionally, studies could be conducted to better understand the mechanisms underlying its effects on glucose metabolism and bone density, which could have implications for the treatment of diabetes and osteoporosis.
Synthesis Methods
The synthesis of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one involves several steps, including the use of chemical reagents and catalysts. The most common method of synthesis involves the reaction of 5α-androstane-3,17-dione with ethynylmagnesium bromide and lithium aluminum hydride. This process results in the formation of 17-ethynyl-5-androsten-3β, 9α-diol, which can be further purified and characterized using various analytical techniques.
Scientific Research Applications
The unique properties of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one make it a valuable tool for scientific research. This compound has been used in a variety of studies, including those related to the development of new drugs, the investigation of hormonal signaling pathways, and the study of steroid metabolism. Additionally, it has been used to study the effects of steroids on the immune system, as well as to investigate the role of steroids in the development of various diseases.
properties
CAS RN |
116299-92-4 |
|---|---|
Product Name |
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one |
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
InChI Key |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
Isomeric SMILES |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Canonical SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
synonyms |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



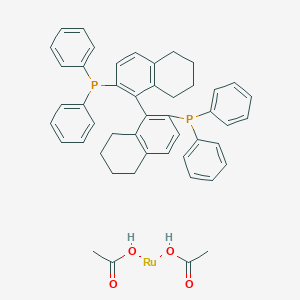
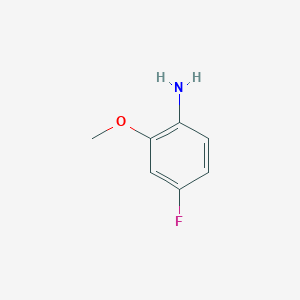
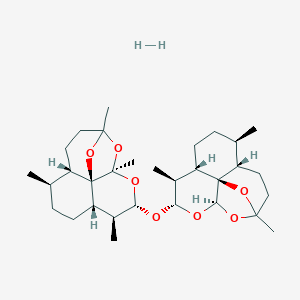

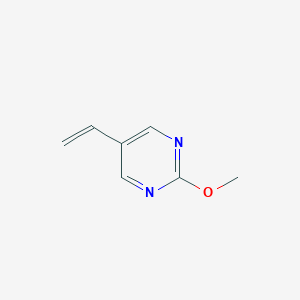
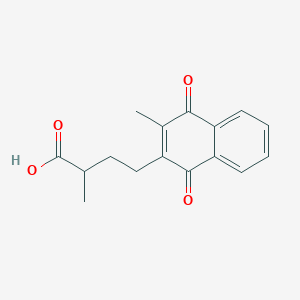
![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)
